molecular formula C17H28O6 B14630062 Butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid CAS No. 58090-96-3

Butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid

Cat. No.: B14630062
CAS No.: 58090-96-3
M. Wt: 328.4 g/mol
InChI Key: IKSTWTVCOYQMTG-UHFFFAOYSA-N
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Description

2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, is a synthetic polymer widely used in various industrial applications. This compound is known for its excellent adhesive properties, flexibility, and resistance to environmental factors, making it a valuable material in coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and 2-methylpropyl 2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction mixture is maintained at the desired temperature and stirred continuously to ensure uniform polymerization. After the reaction is complete, the polymer is precipitated, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the polymer.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, primarily involves its ability to form strong adhesive bonds with various substrates. The polymer chains interact with the surface molecules of the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the functional groups present on the polymer and the substrate. This interaction results in a strong and durable adhesive bond .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate
  • 2-Propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene
  • 2-Propenoic acid, polymer with butyl 2-propenoate and 2-ethylhexyl 2-propenoate

Uniqueness

2-Propenoic acid, polymer with butyl 2-propenoate and 2-methylpropyl 2-propenoate, stands out due to its unique combination of flexibility, adhesive strength, and resistance to environmental factors. This makes it particularly suitable for applications requiring durable and long-lasting adhesive properties .

Properties

CAS No.

58090-96-3

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

butyl prop-2-enoate;4-methyl-2-methylidenepentanoic acid;prop-2-enoic acid

InChI

InChI=1S/2C7H12O2.C3H4O2/c1-5(2)4-6(3)7(8)9;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h5H,3-4H2,1-2H3,(H,8,9);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5)

InChI Key

IKSTWTVCOYQMTG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(C)CC(=C)C(=O)O.C=CC(=O)O

Origin of Product

United States

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